6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a dimethylamino and methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine-2-carbonitrile as the core structure and introduce the piperazine ring through nucleophilic substitution reactions. The dimethylamino and methylpyrimidinyl groups are then introduced via further substitution reactions, often using reagents like dimethylamine and methylpyrimidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or pyrimidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: shares structural similarities with other piperazine and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H21N7 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(22(2)3)21-17(19-13)24-9-7-23(8-10-24)15-6-4-5-14(12-18)20-15/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
HYCXRBCGDYXJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC(=N3)C#N)N(C)C |
Origin of Product |
United States |
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